molecular formula C10H17N3O B1524979 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311316-31-0

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine

Cat. No.: B1524979
CAS No.: 1311316-31-0
M. Wt: 195.26 g/mol
InChI Key: OGQYGLMJTYQJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]morpholine is a nitrogen-containing heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) linked via a methylene bridge to a 3,5-dimethylpyrazole moiety. This structural motif combines the electron-rich pyrazole ring with the polar morpholine group, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYGLMJTYQJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CNCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine. Additionally, it can form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules. The nature of these interactions often involves coordination bonds between the nitrogen atoms in the pyrazole ring and the metal ions, leading to changes in the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating the levels of ROS, it can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, in studies involving rainbow trout alevins, exposure to this compound resulted in altered acetylcholinesterase activity, which in turn affected neural transmission and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding interaction is facilitated by the nitrogen atoms in the pyrazole ring, which form coordination bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways associated with oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase and persistent oxidative stress. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s impact over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhanced neural transmission and improved cognitive function. At higher doses, it can exhibit toxic effects, including severe inhibition of acetylcholinesterase, leading to impaired neural function and behavioral changes. These threshold effects underscore the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Biological Activity

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine is a compound with significant potential in biochemical research and therapeutic applications. Its molecular formula is C10H17N3O, and it possesses a molecular weight of 195.26 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound has demonstrated notable interactions with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine. This inhibition can lead to enhanced neural transmission and cognitive function, particularly at lower doses.
  • Cellular Effects : this compound influences cell signaling pathways related to oxidative stress and reactive oxygen species (ROS). This suggests its potential in mitigating oxidative damage within cells.

The molecular mechanisms through which this compound exerts its effects include:

  • Acetylcholinesterase Inhibition : Binding to the active site of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic signaling in the nervous system.
  • Oxidative Stress Modulation : The compound's interaction with ROS-related pathways indicates its role in cellular defense against oxidative stress.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary significantly with dosage:

  • Lower Doses : Beneficial effects such as improved cognitive function and enhanced neural transmission have been observed.
  • Higher Doses : Potential adverse effects may arise, necessitating careful dosage regulation in therapeutic applications.

Metabolic Pathways

The compound participates in metabolic pathways associated with:

  • Acetylcholine Metabolism : Its inhibition of acetylcholinesterase directly affects acetylcholine levels and metabolism.
  • Oxidative Stress Response : It is involved in pathways that regulate oxidative stress within cells, potentially offering protective effects against cellular damage.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within cells and tissues. Its structural properties allow it to interact effectively with these transporters, enhancing its bioavailability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
BenchChem StudyDemonstrated enzyme inhibition properties and effects on cell signaling pathways related to oxidative stress.
Bouabdallah et al.Investigated pyrazole derivatives for anticancer activity, showing significant cytotoxic potential against various cancer cell lines .
Wei et al.Reported on derivatives exhibiting potent antitumor activity with IC50 values indicating effectiveness against specific cancer types .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Methyl Linkages

The compound’s pyrazole-methyl-morpholine architecture can be compared to several analogs (Table 1):

Compound Name Molecular Formula Key Substituents Applications/Properties References
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]morpholine C11H17N3O Morpholine, 3,5-dimethylpyrazole Potential ligand, drug candidate
4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]morpholine C11H19N3O Morpholine, ethyl linker, 3,5-dimethylpyrazole Predicted CCS: 149.5 Ų (M+H+)
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine C9H12N4S Thiazole, 3,5-dimethylpyrazole Antimicrobial activity
2-(Chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine (L1) C12H14ClN3 Pyridine, chloromethyl, 3,5-dimethylpyrazole Transition metal ligand
2-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate C14H17N3O2 Benzoate ester, amino-pyrazole Synthetic intermediate (95% purity)

Key Observations :

  • Substituent Effects : The morpholine group in the target compound enhances polarity and hydrogen-bonding capacity compared to pyridine (L1) or thiazole analogs. This may influence solubility and binding interactions in biological systems .
  • Linker Flexibility : Ethyl or methylene linkers (e.g., in L1 or 4-[2-(pyrazolyl)ethyl]morpholine) modulate steric bulk and conformational flexibility, affecting coordination chemistry and pharmacokinetics .

Physicochemical Properties

  • Collision Cross-Section (CCS) : For 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine, the predicted CCS of 149.5 Ų ([M+H]+) suggests moderate molecular compactness, comparable to pyridine-based analogs .
  • Purity and Stability: Derivatives like 2-[(4-amino-3,5-dimethylpyrazolyl)methyl]benzoate achieve 95% purity, indicating robust synthetic protocols for pyrazole-methyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.